7-Chloro-1,6-naphthyridine-2(1H)-thione
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Overview
Description
7-Chloro-1,6-naphthyridine-2(1H)-thione: is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of a chlorine atom at the 7th position and a thione group at the 2nd position of the naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1,6-naphthyridine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-1,6-naphthyridine-2-carboxylic acid with a thionating agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is usually carried out in an inert solvent like toluene or xylene at elevated temperatures to facilitate the formation of the thione group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Chloro-
Properties
Molecular Formula |
C8H5ClN2S |
---|---|
Molecular Weight |
196.66 g/mol |
IUPAC Name |
7-chloro-1H-1,6-naphthyridine-2-thione |
InChI |
InChI=1S/C8H5ClN2S/c9-7-3-6-5(4-10-7)1-2-8(12)11-6/h1-4H,(H,11,12) |
InChI Key |
ZZDATCZANVTWNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=S)NC2=CC(=NC=C21)Cl |
Origin of Product |
United States |
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